![molecular formula C14H17Br2NO4 B3276760 L-Phenylalanine, 3,5-dibromo-N-[(1,1-dimethylethoxy)carbonyl]- CAS No. 647037-87-4](/img/structure/B3276760.png)
L-Phenylalanine, 3,5-dibromo-N-[(1,1-dimethylethoxy)carbonyl]-
Overview
Description
L-Phenylalanine, 3,5-dibromo-N-[(1,1-dimethylethoxy)carbonyl]-: is a derivative of L-Phenylalanine, an essential amino acid. This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Phenylalanine, 3,5-dibromo-N-[(1,1-dimethylethoxy)carbonyl]- typically involves the bromination of L-Phenylalanine followed by the introduction of the Boc protecting group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction of the bromine atoms can yield the corresponding phenylalanine derivative without the bromine substituents.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: L-Phenylalanine derivatives without bromine.
Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound's structural modifications suggest several potential applications in medicinal chemistry:
- Drug Development : The dibromo substitution may improve the compound's affinity for specific biological targets, making it a candidate for drug development aimed at various diseases .
- Neurotransmitter Synthesis : L-Phenylalanine derivatives are known precursors for neurotransmitters such as dopamine. The modified structure could influence neurotransmitter synthesis pathways .
Neurobiology
Research has indicated that L-Phenylalanine derivatives can affect neurotransmitter levels in the brain:
- Potential Therapeutic Use : Given its role in neurotransmitter synthesis, this compound may have implications for treating conditions such as depression or anxiety disorders by modulating neurotransmitter levels .
Biochemical Interactions
Studies have explored how L-Phenylalanine derivatives interact with various biological targets:
- Enzyme Inhibition : Some derivatives have shown potential as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV), which is relevant in diabetes treatment .
Case Study 1: Neurotransmitter Modulation
In a study examining the effects of L-Phenylalanine on serotonin levels in animal models, researchers found that administering L-Phenylalanine derivatives resulted in increased serotonin production. This suggests potential applications in mood regulation therapies .
Case Study 2: Dipeptidyl Peptidase-IV Inhibition
A patent describes derivatives of phenylalanine that inhibit DPP-IV activity. This mechanism is crucial for managing blood sugar levels in diabetic patients. The dibromo modification may enhance binding affinity to the enzyme compared to non-brominated counterparts .
Comparative Analysis of Related Compounds
The following table summarizes some compounds related to L-Phenylalanine, highlighting their structural features and unique aspects:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
L-Phenylalanine | Basic structure without bromination | Precursor for neurotransmitters |
4-Amino-3,5-dibromo-L-phenylalanine | Bromination at different positions | Potentially different biological activities |
N-Boc-L-phenylalanine | Protected amino acid | Used primarily for peptide synthesis |
D,L-Phenylalanine | Enantiomeric form | Different physiological effects |
L-Phenylalanine, 3,5-dibromo-N-[(1,1-dimethylethoxy)carbonyl]- | Specific bromination pattern | Enhanced utility in medicinal chemistry |
This comparison illustrates how the unique features of L-Phenylalanine, 3,5-dibromo-N-[(1,1-dimethylethoxy)carbonyl]- may provide advantages over other related compounds .
Mechanism of Action
The mechanism of action of L-Phenylalanine, 3,5-dibromo-N-[(1,1-dimethylethoxy)carbonyl]- depends on its application. In drug development, it may act by inhibiting specific enzymes or receptors through competitive or non-competitive binding. The bromine atoms and Boc group can influence the compound’s binding affinity and specificity, affecting its overall activity.
Comparison with Similar Compounds
- L-Phenylalanine, 3,5-difluoro-N-[(1,1-dimethylethoxy)carbonyl]-
- L-Phenylalanine, 3,5-dichloro-N-[(1,1-dimethylethoxy)carbonyl]-
- L-Phenylalanine, 3,5-diiodo-N-[(1,1-dimethylethoxy)carbonyl]-
Comparison: L-Phenylalanine, 3,5-dibromo-N-[(1,1-dimethylethoxy)carbonyl]- is unique due to the presence of bromine atoms, which are larger and more polarizable than fluorine, chlorine, or iodine. This affects the compound’s reactivity and interactions with other molecules. The Boc group provides protection to the amino group, allowing for selective reactions at other sites.
Biological Activity
L-Phenylalanine, specifically the derivative 3,5-dibromo-N-[(1,1-dimethylethoxy)carbonyl]-, is a modified form of the essential amino acid phenylalanine. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. In this article, we will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of L-Phenylalanine, 3,5-dibromo-N-[(1,1-dimethylethoxy)carbonyl]- can be represented as follows:
This compound features a dibromo substitution at the 3 and 5 positions of the phenyl ring and a protective group (N-[(1,1-dimethylethoxy)carbonyl]) that enhances its stability and solubility in various solvents.
L-Phenylalanine derivatives are known to interact with various biological targets, including enzymes and receptors involved in metabolic processes. The modification with bromine atoms can enhance the compound's lipophilicity and potentially improve its binding affinity to target proteins.
Pharmacological Effects
- Antioxidant Activity : Studies have indicated that phenylalanine derivatives exhibit antioxidant properties. The presence of halogen substitutions may enhance free radical scavenging activity.
- Anti-inflammatory Effects : Research suggests that L-Phenylalanine derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Neuroprotective Properties : Given that phenylalanine is a precursor to neurotransmitters such as dopamine, its derivatives may influence neurochemical pathways and exhibit neuroprotective effects.
Case Studies
Several studies have investigated the biological activity of L-Phenylalanine derivatives:
- Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry demonstrated that brominated phenylalanine derivatives showed significant antioxidant activity compared to their non-brominated counterparts. The study concluded that the introduction of bromine atoms could enhance the electron-donating ability of the phenolic group .
- Inflammatory Response Modulation : Research published in Bioorganic & Medicinal Chemistry Letters explored the anti-inflammatory effects of modified phenylalanine compounds. The results indicated that certain derivatives could significantly reduce pro-inflammatory cytokines in vitro .
Data Table: Biological Activities of L-Phenylalanine Derivatives
Synthesis and Optimization
The synthesis of L-Phenylalanine, 3,5-dibromo-N-[(1,1-dimethylethoxy)carbonyl]- involves several steps aimed at optimizing yield and purity. The protective group allows for selective reactions during synthesis, which is crucial for developing complex bioactive molecules.
Future Directions
Research is ongoing to explore the full potential of L-Phenylalanine derivatives in drug development. Areas of interest include:
- Peptide-Based Drug Development : Utilizing modified phenylalanine as building blocks for synthesizing peptide drugs targeting specific receptors or enzymes.
- Therapeutic Applications : Investigating the efficacy of these compounds in treating metabolic disorders and inflammatory diseases.
Properties
IUPAC Name |
(2S)-3-(3,5-dibromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Br2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-9(15)7-10(16)5-8/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQICTPLNJXAZQF-NSHDSACASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)Br)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC(=C1)Br)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Br2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70801546 | |
Record name | 3,5-Dibromo-N-(tert-butoxycarbonyl)-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70801546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647037-87-4 | |
Record name | 3,5-Dibromo-N-(tert-butoxycarbonyl)-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70801546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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